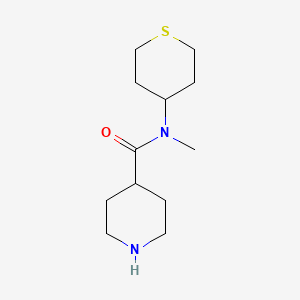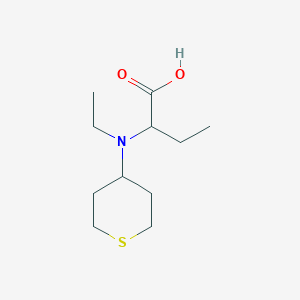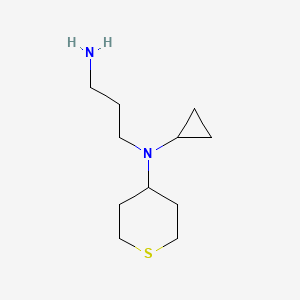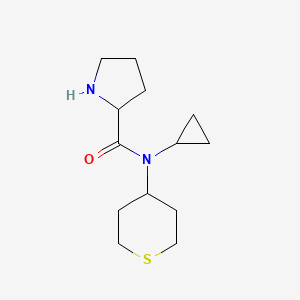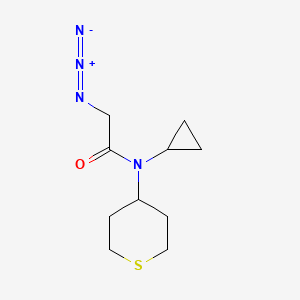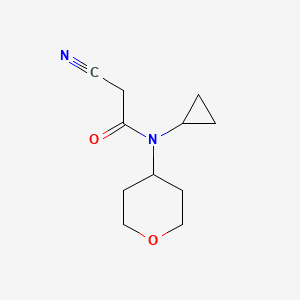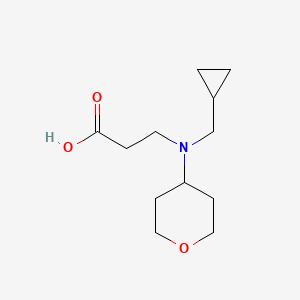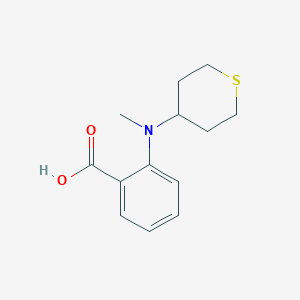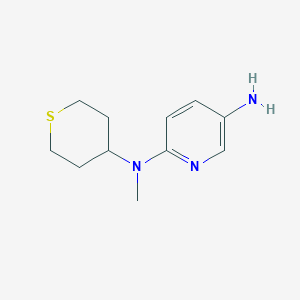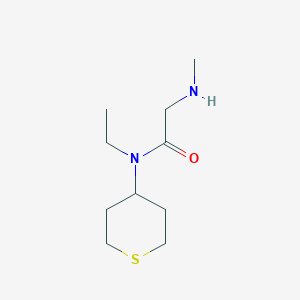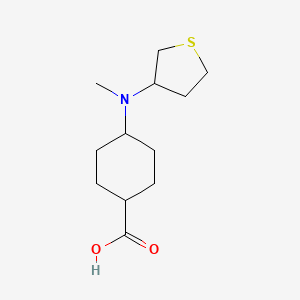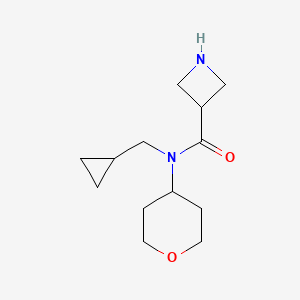![molecular formula C10H16ClNO3 B1477676 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2097947-81-2](/img/structure/B1477676.png)
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Overview
Description
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one (hereafter referred to as 2-Chloro-1-spiro) is a synthetic organic compound with a wide range of applications in the scientific field. It has been used in research studies in many areas, including chemistry, biochemistry, pharmacology, and medicine. 2-Chloro-1-spiro is a versatile compound, due to its unique properties, and has been used in many different lab experiments.
Scientific Research Applications
Synthetic Methods and Crystal Structures
Research on related compounds emphasizes the importance of synthetic methods in producing complex structures, such as spiro compounds, which are significant due to their presence in natural and synthetic biologically active compounds. For instance, Wang et al. (2011) discussed the synthesis and crystal structure of a spiro compound, highlighting the structural features like planar furan rings and chair conformation cyclohexane rings, which are crucial for understanding the chemical behavior of these compounds (Wang et al., 2011).
Biological Activities
Spiro compounds have been explored for their antimycobacterial activities, showcasing the potential of such structures in addressing infectious diseases. Özlen Güzel et al. (2006) investigated the antimycobacterial activity of spiroacetamide derivatives against M. tuberculosis, providing insights into the therapeutic applications of spiro compounds (Özlen Güzel et al., 2006).
Theoretical Studies
Theoretical studies on spiro compounds, such as those conducted by Mahboobe Amirani Poor et al. (2018), offer insights into the electronic properties and intramolecular interactions that influence the biological activity and reactivity of these molecules (Mahboobe Amirani Poor et al., 2018).
properties
IUPAC Name |
2-chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c11-6-9(14)12-3-2-10(7-12)5-8(13)1-4-15-10/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZUMAIDUZVJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)C(=O)CCl)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



